4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine
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Overview
Description
4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine is an organic compound that features a morpholine ring and a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the fluoro group and the boronic ester makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is usually synthesized by reacting 3-fluoro-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Coupling with Morpholine: The boronic ester is then coupled with morpholine using a palladium-catalyzed cross-coupling reaction. This step often employs a palladium catalyst like Pd(PPh3)4 and a base such as sodium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate and sodium carbonate.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate in the construction of biaryl structures.
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules with potential therapeutic applications. Its derivatives have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity and versatility make it a key intermediate in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine exerts its effects is primarily through its participation in chemical reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]cyclopropanecarbonitrile
- 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]morpholine
Uniqueness
Compared to similar compounds, 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine is unique due to its combination of a morpholine ring and a boronic ester group. This combination provides distinct reactivity and makes it particularly useful in the synthesis of complex organic molecules. The presence of the fluoro group also imparts unique electronic properties that can influence the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)13-6-5-12(11-14(13)18)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIPDCLTWHMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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